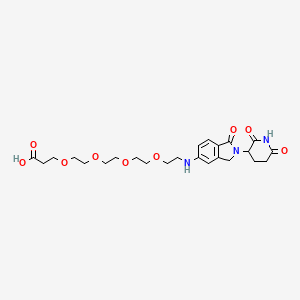
hexidium iodide
概要
説明
- これは蛍光性核酸染色剤 のカテゴリーに分類されます。
- HIは中程度の親油性を示し、哺乳類の細胞膜を透過します。
- 注目すべきことに、この細菌を含む環境に曝されると、ほぼすべてのグラム陽性菌 を選択的に染色します .
ヘキシジウムヨウ化物:
準備方法
- ヘキシジウムヨウ化物の合成経路には、最終化合物を得るための化学反応が含まれます。
- 残念ながら、具体的な合成方法と反応条件は文献では広く記載されていません。
- 工業生産では、確立されたプロトコルを使用して、大規模な合成が行われる可能性があります。
化学反応の分析
- ヘキシジウムヨウ化物は主に核酸染色剤 として使用されます。
- DNAに結合すると、約518/600 nm の最大励起/発光波長で蛍光を発します。
- 真核細胞では、ヘキシジウムヨウ化物は細胞質と核の両方を染色します。
- ミトコンドリアと核小体も染色される場合があることに注意してください。
- 染色の一般的な試薬には、溶媒としてDMSO が含まれます .
科学研究への応用
- ヘキシジウムヨウ化物は、さまざまな分野で応用されています。
微生物学: 細菌のグラム染色を評価するのに役立ちます。
フローサイトメトリー: 研究者はこれを用いて、グラム陽性とグラム陰性の廃水中の細菌を区別します。
細胞生物学: ヘキシジウムヨウ化物は、細胞の生存率とアポトーシスの研究に役立ちます。
イメージング: 蛍光顕微鏡実験に役立ちます。
- 研究者は、黄色ブドウ球菌のマクロファージによる食作用 に関する研究でヘキシジウムヨウ化物を使用してきました .
科学的研究の応用
- Hexidium iodide finds applications in various fields:
Microbiology: It helps assess Gram status in bacteria.
Flow cytometry: Researchers use it to distinguish between Gram-positive and Gram-negative wastewater bacteria.
Cell biology: this compound is valuable for studying cell viability and apoptosis.
Imaging: It aids in fluorescence microscopy experiments.
- Researchers have used this compound in studies related to macrophage phagocytosis of Staphylococcus aureus .
作用機序
- ヘキシジウムヨウ化物の作用機序には、DNAへの結合が含まれます。
- 結合すると、蛍光を発し、細胞内のDNAの可視化に役立ちます。
- 関与する正確な分子標的と経路は、現在も研究中です。
類似の化合物との比較
- ヘキシジウムヨウ化物は、グラム陽性菌を選択的に染色するという点で際立っています。
- 類似の化合物には以下が含まれます。
- 7-AAD 、アクリジンオレンジ 、エチジウムホモダイマー などの他の蛍光染料 .
臭化エチジウム (EtBr): 実験室で一般的に使用される別のDNAインターカレーティング剤。
ヨウ化プロピジウム (PI): ヘキシジウムヨウ化物に似ていますが、置換基が異なります。
類似化合物との比較
- Hexidium iodide stands out due to its selective staining of Gram-positive bacteria.
- Similar compounds include:
- Other fluorescent dyes like 7-AAD , Acridine Orange , and Ethidium Homodimers .
Ethidium bromide (EtBr): Another DNA intercalating agent commonly used in laboratories.
Propidium iodide (PI): Similar to this compound but with different substituents.
特性
IUPAC Name |
5-hexyl-6-phenylphenanthridin-5-ium-3,8-diamine;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.HI/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJYWPMRSOUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60782355 | |
| Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211566-66-4 | |
| Record name | 3,8-Diamino-5-hexyl-6-phenylphenanthridin-5-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60782355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8195946.png)
![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B8195952.png)




![8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8195984.png)







